molecular formula C12H17Cl3N6 B1470170 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351632-73-9

1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1470170
CAS No.: 1351632-73-9
M. Wt: 351.7 g/mol
InChI Key: SHZYRIJQJIUWQX-UHFFFAOYSA-N
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Description

1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antihistaminic, antipsychotic, and antiemetic properties. The presence of the tetrazole ring and the chlorophenyl group in its structure contributes to its unique pharmacological profile.

Preparation Methods

The synthesis of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves several steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, tetrahydrofuran, and bases like potassium carbonate.

Scientific Research Applications

1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of the tetrazole ring and piperazine moiety, which imparts distinct pharmacological properties.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZYRIJQJIUWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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